Tubastatin A hydrochloride
Overview
Description
Tubastatin A hydrochloride is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). It has an IC50 value of 15 nM and exhibits over 1000-fold selectivity against other HDAC isozymes, except HDAC8, where it shows a 57-fold selectivity . This compound is widely used in scientific research due to its ability to modulate various cellular processes by inhibiting HDAC6.
Mechanism of Action
Target of Action
Tubastatin A Hydrochloride, also known as Tubastatin A HCl, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in various cellular processes, including gene expression, cell cycle progression, and developmental events .
Mode of Action
Tubastatin A HCl interacts with HDAC6 by inhibiting its activity, leading to an increase in the acetylation of its primary substrate, α-tubulin . The IC50 value of Tubastatin A HCl for HDAC6 is 15nM, indicating its high potency . It is highly selective for HDAC6, with over 1000-fold selectivity against all other HDAC isoforms except HDAC8 .
Biochemical Pathways
The inhibition of HDAC6 by Tubastatin A HCl affects various biochemical pathways. It leads to the hyperacetylation of α-tubulin, a component of the cell’s cytoskeleton . This can impact various cellular processes, including cell shape, intracellular transport, and cell division . Additionally, it has been suggested that Tubastatin A HCl may influence other signaling pathways such as the NF-κB pathway .
Pharmacokinetics
It is known that tubastatin a hcl is soluble in dmso , which suggests it could be administered in vivo using this solvent. More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
The inhibition of HDAC6 by Tubastatin A HCl results in several cellular effects. For instance, it has been shown to increase the total numbers of mitochondria and restore the number of moving mitochondria in DRG neurons . It also reverses the axonal loss in peripheral neurons in a mouse model of Charcot-Marie-Tooth disease . Furthermore, Tubastatin A HCl inhibits the deacetylation of α-tubulin in murine myoblasts .
Action Environment
It is known that the compound is stable under desiccated conditions and should be stored at -20°c .
Biochemical Analysis
Biochemical Properties
Tubastatin A Hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly HDAC6 . The nature of these interactions involves the inhibition of HDAC6, which results in increased acetylation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting autophagy and increasing apoptosis . This impact on cell signaling pathways, gene expression, and cellular metabolism is primarily due to its inhibitory action on HDAC6 .
Molecular Mechanism
The mechanism of action of this compound is through its binding interactions with HDAC6, resulting in the inhibition of this enzyme . This leads to changes in gene expression, specifically an increase in histone H4 acetylation .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with HDAC6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubastatin A hydrochloride involves several steps. One common method starts with the preparation of the hydroxamic acid derivative. The process includes the following steps :
Formation of Hydroxamic Acid: Hydroxylamine hydrochloride is reacted with an ester in the presence of a base such as potassium hydroxide in methanol at 0°C.
Coupling Reaction: The hydroxamic acid is then coupled with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N-methylmorpholine.
Purification: The final product is purified using column chromatography with a gradient of ethyl acetate in hexane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves large-scale reactions using similar steps as described above, with optimization for yield and purity. The use of automated systems for reaction monitoring and purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tubastatin A hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of the compound.
Scientific Research Applications
Tubastatin A hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, cancer, and inflammatory conditions
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.
Comparison with Similar Compounds
Similar Compounds
Tubacin: Another selective HDAC6 inhibitor with similar properties but different chemical structure.
Ricolinostat: A selective HDAC6 inhibitor used in cancer research.
Vorinostat: A non-selective HDAC inhibitor that targets multiple HDAC isozymes.
Uniqueness
Tubastatin A hydrochloride is unique due to its high selectivity for HDAC6 over other HDAC isozymes, making it a valuable tool for studying HDAC6-specific functions without off-target effects . Its ability to modulate various cellular processes through HDAC6 inhibition sets it apart from other HDAC inhibitors.
Properties
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSJTWIMOGKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310693-92-5 | |
Record name | Tubastatin A hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310693925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUBASTATIN A HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHCM2AYJVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Tubastatin A HCl?
A1: Tubastatin A HCl is a selective inhibitor of histone deacetylase 6 (HDAC6) [, , ]. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC6, Tubastatin A HCl can modulate gene expression and downstream cellular processes.
Q2: What are the therapeutic effects of Tubastatin A HCl in the context of airway inflammation, as observed in the acute mice bronchial asthma model?
A2: In a study using an acute mice bronchial asthma model, Tubastatin A HCl demonstrated efficacy in reducing airway hyperresponsiveness and inflammatory markers []. Specifically, it decreased total inflammatory cell count, eosinophil count, and Interleukin-4 (IL-4) levels in bronchoalveolar lavage fluid (BALF) []. Moreover, it reduced inflammatory cell infiltration and goblet cell metaplasia in lung tissues [].
Q3: How does the efficacy of Tubastatin A HCl compare to dexamethasone in managing airway inflammation in the acute mice bronchial asthma model?
A3: While Tubastatin A HCl effectively attenuated airway inflammation in the acute mice asthma model, its effects were less pronounced compared to dexamethasone, a commonly used corticosteroid []. Dexamethasone showed a slightly more significant reduction in inflammatory markers and airway hyperresponsiveness [].
Q4: Can Tubastatin A HCl influence amyloid beta (Aβ)-induced cognitive dysfunction, and if so, what is the underlying mechanism?
A4: Research suggests that Tubastatin A HCl may improve learning and memory impairments in Aβ-induced cognitive dysfunction models []. The proposed mechanism involves the regulation of protein tyrosine kinase 2 beta (PTK2B) []. Inhibition of HDAC6 by Tubastatin A HCl was found to downregulate PTK2B, subsequently reducing levels of Aβ oligomers (Aβo) and Tau phosphorylation, both implicated in cognitive decline [].
Q5: Beyond its role in asthma and cognitive dysfunction, is there evidence suggesting broader immunomodulatory effects of Tubastatin A HCl in the context of multiple myeloma?
A5: Yes, studies exploring the impact of Tubastatin A HCl in multiple myeloma models highlight its potential to modulate immune responses within the bone marrow microenvironment []. Tubastatin A HCl demonstrated an ability to enhance T cell activation and cytotoxicity against myeloma cells, particularly when combined with checkpoint blockade therapy (anti-PD1) and lenalidomide [].
Q6: Are there any concerns regarding Tubastatin A HCl's influence on immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) in the multiple myeloma microenvironment?
A6: While Tubastatin A HCl exhibits promising immunomodulatory effects, research indicates that it can also impact MDSC populations within the multiple myeloma bone marrow []. Specifically, it has been observed to induce the differentiation of myeloid cells, potentially shifting the balance between different MDSC subsets []. This highlights the need for further investigation to fully understand the complex interplay between Tubastatin A HCl, immune cells, and the tumor microenvironment in multiple myeloma.
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